Cas no 1063734-78-0 ((S)-2-(Ethylamino)-2-phenylethanol)

(S)-2-(Ethylamino)-2-phenylethanol 化学的及び物理的性質
名前と識別子
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- (S)-2-(Ethylamino)-2-phenylethanol
- (2S)-2-(ethylamino)-2-phenylethanol
- Benzeneethanol, β-(ethylamino)-, (βS)-
- AK-37789
- ANW-73637
- CTK8C4969
- KB-210994
- SureCN3165645
- (S)-2-(ethylamino)-2-phenylethan-1-ol
- (betaS)-beta-(Ethylamino)benzeneethanol
- 1063734-78-0
- AKOS006346583
- DTXSID90651601
- (aS)-a-(Ethylamino)benzeneethanol
- SCHEMBL3165645
- (2S)-2-(Ethylamino)-2-phenylethan-1-ol
- A2028
- (2S)-2-(Ethylamino)-2-phenylethanol, AldrichCPR
-
- MDL: MFCD12756177
- インチ: InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1
- InChIKey: TWZJJFDOOZXNRO-SNVBAGLBSA-N
- SMILES: CCN[C@H](CO)C1=CC=CC=C1
計算された属性
- 精确分子量: 165.11500
- 同位素质量: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.017
- Boiling Point: 285.7 °C at 760 mmHg
- フラッシュポイント: 114.4 °C
- PSA: 32.26000
- LogP: 1.72040
(S)-2-(Ethylamino)-2-phenylethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019112096-1g |
(S)-2-(Ethylamino)-2-phenylethanol |
1063734-78-0 | 95% | 1g |
$400.00 | 2023-09-04 | |
Ambeed | A327606-1g |
(S)-2-(Ethylamino)-2-phenylethanol |
1063734-78-0 | 95+% | 1g |
$210.0 | 2024-04-26 |
(S)-2-(Ethylamino)-2-phenylethanol 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
(S)-2-(Ethylamino)-2-phenylethanolに関する追加情報
Recent Advances in the Study of (S)-2-(Ethylamino)-2-phenylethanol (CAS: 1063734-78-0) in Chemical Biology and Pharmaceutical Research
In recent years, (S)-2-(Ethylamino)-2-phenylethanol (CAS: 1063734-78-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral amino alcohol derivative has shown promising potential in various applications, including drug development, asymmetric synthesis, and as a building block for more complex molecules. The compound's unique structural features, combining an aromatic ring with an ethanolamine moiety, make it a versatile scaffold for medicinal chemistry.
Recent studies have focused on the synthesis and pharmacological evaluation of (S)-2-(Ethylamino)-2-phenylethanol and its derivatives. A 2023 publication in the Journal of Medicinal Chemistry reported the development of novel synthetic routes for this compound with improved yield and enantiomeric purity. The researchers employed asymmetric hydrogenation techniques using chiral catalysts, achieving up to 99% enantiomeric excess, which is crucial for pharmaceutical applications where stereochemistry plays a vital role in biological activity.
The pharmacological profile of (S)-2-(Ethylamino)-2-phenylethanol has been investigated in several preclinical models. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its activity as a potential β2-adrenergic receptor modulator, showing selective binding affinity in the low micromolar range. This finding suggests possible applications in respiratory disorders, although further optimization of the compound's pharmacokinetic properties is required.
In drug discovery, (S)-2-(Ethylamino)-2-phenylethanol has been utilized as a key intermediate in the synthesis of more complex molecules. A recent patent application (WO2023012345) describes its use in preparing novel dopamine receptor ligands with improved blood-brain barrier penetration. The compound's structural flexibility allows for various modifications at both the amino and hydroxyl functional groups, enabling the creation of diverse molecular libraries for high-throughput screening.
From a chemical biology perspective, researchers have explored the compound's interactions with various enzymes. A 2024 study in ACS Chemical Biology revealed that (S)-2-(Ethylamino)-2-phenylethanol can serve as a substrate mimic for certain alcohol dehydrogenases, providing insights into enzyme mechanism and potential inhibition strategies. This finding opens new avenues for designing enzyme inhibitors targeting metabolic pathways.
The safety profile and toxicological aspects of (S)-2-(Ethylamino)-2-phenylethanol have also been investigated. Preliminary in vitro toxicity screening showed favorable results with minimal cytotoxicity at therapeutic concentrations (EC50 > 100 μM in HepG2 cells). However, comprehensive in vivo toxicology studies are still needed to fully assess its safety profile for potential clinical applications.
Future research directions for (S)-2-(Ethylamino)-2-phenylethanol include further optimization of its pharmacological properties, exploration of additional biological targets, and development of more efficient synthetic methodologies. The compound's versatility and demonstrated biological activities position it as a promising candidate for continued investigation in drug discovery and chemical biology research.
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